3-(2-Isocyanoethyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Isocyanoethyl)cyclohexene: is an organic compound characterized by the presence of an isocyano group attached to a cyclohexene ring via a two-carbon ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isocyanoethyl)cyclohexene typically involves the reaction of cyclohexene with an appropriate isocyanide precursor. One common method involves the use of a palladium-catalyzed reaction, where cyclohexene is reacted with an isocyanide in the presence of a palladium catalyst under mild conditions . This method is known for its high yield and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Isocyanoethyl)cyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexene oxides.
Reduction: Formation of 3-(2-aminoethyl)cyclohexene.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry: 3-(2-Isocyanoethyl)cyclohexene is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures . Its unique reactivity makes it valuable in the synthesis of spirocyclic compounds and other heterocycles.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Isocyanoethyl)cyclohexene in chemical reactions involves the activation of the isocyano group, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
3-(2-Isocyanoethyl)indole: This compound shares the isocyanoethyl group but is attached to an indole ring instead of a cyclohexene ring.
3-(2-Isocyanoethyl)benzene: Similar structure with the isocyanoethyl group attached to a benzene ring.
Uniqueness: 3-(2-Isocyanoethyl)cyclohexene is unique due to its cyclohexene ring, which imparts different steric and electronic properties compared to its aromatic counterparts. This uniqueness makes it valuable in specific synthetic applications where the cyclohexene ring’s flexibility and reactivity are advantageous .
Properties
Molecular Formula |
C9H13N |
---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-(2-isocyanoethyl)cyclohexene |
InChI |
InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h3,5,9H,2,4,6-8H2 |
InChI Key |
FDCILJLZEJUPOB-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.